Product packaging for Lometraline Hydrochloride(Cat. No.:CAS No. 30060-91-4)

Lometraline Hydrochloride

Cat. No.: B10859410
CAS No.: 30060-91-4
M. Wt: 276.20 g/mol
InChI Key: XYTNPORBXPAQMP-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Research Paradigms for Lometraline (B1675045) Hydrochloride

The story of lometraline hydrochloride begins in the early 1970s within the laboratories of the pharmaceutical giant Pfizer. wikipedia.orgiiab.me Initially synthesized as a structural modification of tricyclic neuroleptics, lometraline, also known by its developmental code name CP-14,368, was first patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent. wikipedia.orgmedchemexpress.com This initial research paradigm was rooted in the then-prevailing strategies of modifying existing psychoactive scaffolds to discover new therapeutic agents.

However, the focus of research on lometraline soon shifted. Investigators began to explore its potential as an antidepressant and anxiolytic agent. wikipedia.orgsmolecule.com This change in direction was likely influenced by the growing understanding of the role of monoamine neurotransmitters in mood disorders. Despite this new line of inquiry, clinical studies with this compound did not demonstrate the desired psychoactivity at the dosages tested, leading to the suspension of its further development. wikipedia.org While it did not proceed to become a marketed drug, its investigation was a crucial step that paved the way for further research. wikipedia.org

This compound as an Aminotetralin Derivative in Drug Discovery

Chemically, this compound is classified as an aminotetralin derivative. wikipedia.orgmedchemexpress.comsmolecule.com The aminotetralin scaffold is a key structural motif in a number of centrally active compounds. The research into lometraline and its analogues was instrumental in understanding the structure-activity relationships within this chemical class.

The exploration of lometraline's chemical structure led to the synthesis of tametraline (B1329939), another aminotetralin derivative. wikipedia.org Tametraline was found to be a potent inhibitor of norepinephrine (B1679862) and a weaker inhibitor of dopamine (B1211576) reuptake. wikipedia.org Although the development of tametraline was also halted due to undesirable stimulant effects observed in animal studies, the knowledge gained from both lometraline and tametraline was invaluable. wikipedia.org This line of research ultimately culminated in the discovery of sertraline (B1200038), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) that would go on to become a widely used antidepressant. wikipedia.org The journey from lometraline to sertraline highlights the iterative nature of drug discovery, where learnings from earlier compounds inform the design of more refined and effective successors. wikipedia.org

Table 1: Key Aminotetralin Derivatives in the Developmental Lineage

Compound Primary Investigated Action Outcome
Lometraline Antipsychotic, Antidepressant/Anxiolytic Development suspended (lack of psychoactivity) wikipedia.org
Tametraline Norepinephrine-Dopamine Reuptake Inhibitor Development suspended (stimulant effects) wikipedia.org
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI) Successfully developed and marketed wikipedia.org

Conceptual Frameworks for Investigating this compound's Biological Relevance

The investigation into the biological relevance of this compound was primarily guided by the monoamine hypothesis of depression. This framework posits that a deficiency in the brain of certain neurotransmitters, such as serotonin and norepinephrine, is a key factor in the pathophysiology of depressive disorders. The research, therefore, focused on lometraline's potential to modulate these neurotransmitter systems. smolecule.com

The primary conceptual approach was to investigate lometraline as a monoamine reuptake inhibitor. smolecule.com The rationale was that by blocking the reuptake of serotonin and/or norepinephrine from the synaptic cleft, the concentration of these neurotransmitters would increase, thereby alleviating depressive symptoms. This framework was supported by the structural similarities of lometraline to other compounds known to interact with monoamine transporters.

The experimental exploration of this framework would have likely involved a series of in vitro and in vivo studies. Standard research methodologies for such investigations include:

Receptor Binding Assays: To determine the affinity of this compound for various neurotransmitter transporters (e.g., SERT for serotonin, NET for norepinephrine, and DAT for dopamine) and receptors.

Neurochemical Profiling: To measure the effect of lometraline on the levels of monoamines and their metabolites in different brain regions of laboratory animals.

Behavioral Models: To assess the potential antidepressant and anxiolytic effects of the compound in established animal models of depression and anxiety.

While specific, detailed public data from these studies on lometraline is scarce, the subsequent development of tametraline as a norepinephrine-dopamine reuptake inhibitor and sertraline as a selective serotonin reuptake inhibitor strongly indicates that the foundational research on lometraline was centered on its interactions with these monoamine systems. wikipedia.orgwikipedia.org The progression of this research from a compound with a broader, less defined profile (lometraline) to highly specific and potent molecules (sertraline) exemplifies the application of a rational drug design framework guided by the evolving understanding of neuropharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl2NO B10859410 Lometraline Hydrochloride CAS No. 30060-91-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30060-91-4

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

Related CAS

39951-65-0 (Parent)

Origin of Product

United States

Chemical Synthesis and Structural Modification Research of Lometraline Hydrochloride

Methodological Approaches to Lometraline (B1675045) Hydrochloride Synthesis

The synthesis of lometraline, an aminotetralin derivative, is rooted in established methods for constructing the core tetralone structure, followed by amination. While specific proprietary details of the original synthesis by Pfizer are not extensively published, a general methodological approach can be inferred from the synthesis of related compounds, such as sertraline (B1200038) and other 4-phenyl-tetralones. google.comgoogle.com

A plausible synthetic route begins with the creation of a substituted tetralone intermediate. This can be achieved through an intramolecular Friedel-Crafts acylation of an appropriate arylalkyl acid chloride. organic-chemistry.org For lometraline, the required precursor would be a 4-phenylbutyric acid derivative with the necessary chloro and methoxy (B1213986) substituents on the aromatic rings.

The key steps in a representative synthesis are:

Formation of the Tetralone Core : The synthesis typically starts with the construction of the 4-aryl-1-tetralone skeleton. One common method involves the reaction of α-naphthol with a substituted dichlorobenzene in the presence of an acid agent to form the 4-dichlorophenyl-1-tetralone intermediate. google.com

Reductive Amination : The ketone group of the tetralone is then converted to an amine. This is commonly achieved through reductive amination. For lometraline, the tetralone intermediate would be reacted with dimethylamine (B145610) in the presence of a reducing agent (e.g., hydrogen gas with a palladium catalyst) to introduce the N,N-dimethylamino group at the C1 position of the tetralin ring system. google.com

Salt Formation : The final step is the formation of the hydrochloride salt. The lometraline free base is dissolved in a suitable organic solvent, and hydrogen chloride gas or a solution of HCl in a solvent is added to precipitate the lometraline hydrochloride salt, which can then be isolated and purified. google.com

This multi-step process allows for the creation of the specific stereochemistry and substitution pattern characteristic of lometraline.

Structural Analogs and Derivative Chemistry of this compound

The aminotetralin scaffold of lometraline proved to be a fertile ground for structural modification, leading to the discovery of derivatives with significantly different pharmacological profiles. wikipedia.org The research that began with lometraline ultimately produced tametraline (B1329939) and, most notably, the widely used antidepressant sertraline. wikipedia.org

The key structural differences between these compounds lie in the substitution on the nitrogen atom of the amino group and the pattern of substitution on the phenyl and tetralin rings.

Lometraline : Features an N,N-dimethylamino group and is substituted with a chlorine atom at the C8 position and a methoxy group at the C5 position of the tetralin ring. wikipedia.org

Tametraline : A key modification from lometraline was the demethylation of the tertiary amine to a secondary amine (N-methyl). Furthermore, it features a different substitution pattern on the phenyl ring (3,4-dichloro substitution) and lacks the methoxy group on the tetralin ring.

Sertraline : Evolved from the tametraline structure. It retains the N-methyl secondary amine and the 3,4-dichlorophenyl group but is a specific stereoisomer, the (1S, 4S)-isomer, which was found to be crucial for its activity. nih.gov

Table 1: Structural Comparison of Lometraline and Key Derivatives
CompoundN-SubstitutionTetralin Ring SubstitutionPhenyl Ring SubstitutionStereochemistry
Lometraline-N(CH₃)₂8-chloro, 5-methoxyNoneRacemic
Tametraline-NHCH₃None3,4-dichloroRacemic (cis/trans mixture)
Sertraline-NHCH₃None3,4-dichloro(1S, 4S)-cis

These modifications highlight a systematic exploration of the aminotetralin scaffold, where changes to the amine substituent and the aromatic rings led to profound shifts in biological activity.

Principles of Structure-Activity Relationship (SAR) Studies Applied to this compound and its Derivatives

The evolution from lometraline to sertraline is a classic example of the application of Structure-Activity Relationship (SAR) principles in drug discovery. SAR studies explore how the chemical structure of a compound relates to its biological activity, aiming to optimize potency and selectivity.

The progression of research on lometraline and its derivatives revealed several key SAR insights:

Amine Substitution : The change from a tertiary amine (N,N-dimethyl in lometraline) to a secondary amine (N-methyl in tametraline and sertraline) was a critical modification. This alteration significantly impacted the compound's interaction with neurotransmitter transporters, moving the activity away from the initial antipsychotic profile towards potent monoamine reuptake inhibition. wikipedia.org

Aromatic Ring Substitution : The introduction of a 3,4-dichlorophenyl group in tametraline was instrumental in conferring potent activity as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. wikipedia.org This specific halogen substitution pattern on the phenyl ring enhances the binding affinity to these transporters. Halogen substituents are common in antidepressants and are known to contribute to higher binding affinity through various molecular interactions.

Tetralin Ring Substitution : The removal of the 5-methoxy group present in lometraline was another key step in developing the pharmacological profile of tametraline and sertraline. This suggests that the methoxy group was either detrimental or not necessary for potent inhibition of serotonin (B10506), norepinephrine, or dopamine transporters.

Stereochemistry : The final and most crucial step in the discovery of sertraline was the resolution of the racemic mixture of tametraline. Research demonstrated that the (1S, 4S)-cis isomer was a highly potent and selective serotonin reuptake inhibitor (SSRI), while other isomers were significantly less active or had different activity profiles. This highlights the critical importance of stereochemistry in the specific interaction with the serotonin transporter (SERT), where the precise three-dimensional arrangement of the dichlorophenyl group and the N-methylamino group is required for selective, high-affinity binding. nih.gov

Table 2: Summary of SAR Principles from Lometraline to Sertraline
Structural ModificationPharmacological ConsequenceInferred Principle
Tertiary Amine → Secondary AmineShift from weak psychoactivity to potent monoamine reuptake inhibition.The secondary N-methyl amine is optimal for interaction with monoamine transporters (DAT, NET, SERT).
Removal of 5-methoxy groupContributed to the shift in pharmacological profile.Substitution at the C5 position of the tetralin ring is not favorable for potent reuptake inhibition.
Addition of 3,4-dichlorophenyl groupConferred high potency for dopamine and norepinephrine transporters (in Tametraline).Dihalo-substitution on the phenyl ring is a key feature for high-affinity binding to monoamine transporters.
Isolation of (1S, 4S)-cis isomerConferred high potency and selectivity for the serotonin transporter (SERT).Precise stereochemistry is critical for selective recognition and inhibition of SERT.

In essence, the research journey starting with lometraline demonstrates a systematic medicinal chemistry approach. By modifying peripheral substituents and refining the stereochemistry of the aminotetralin core, researchers were able to modulate the compound's selectivity across different monoamine transporters, ultimately leading from a compound with low psychoactivity to a potent and selective antidepressant. wikipedia.org

Molecular and Cellular Pharmacology of Lometraline Hydrochloride

Ligand-Receptor Binding Profiles of Lometraline (B1675045) Hydrochloride

The specific affinities of lometraline for various receptors are not extensively documented in publicly available literature, largely because its development was suspended. wikipedia.org However, its pharmacological activity can be inferred from its structural relationship to its derivatives and the initial screening intentions.

Lometraline's interaction with the serotonin (B10506) system is a key aspect of its pharmacology, primarily suggested by its role in the discovery of sertraline (B1200038), a potent and selective serotonin reuptake inhibitor (SSRI). wikipedia.org The structural modifications that transformed lometraline into molecules like tametraline (B1329939) and ultimately sertraline were aimed at optimizing activity within the monoamine systems, indicating that lometraline itself possesses affinity for serotonergic targets. Research on related aminotetralin derivatives has focused on interactions with 5-HT2 receptors, suggesting this is a likely target for lometraline as well.

Table 1: Inferred and Comparative Serotonin Target Interactions This table presents inferred interactions for Lometraline based on its chemical lineage, as direct binding data is not widely published.

TargetCompoundInteraction TypeFinding/Note
Serotonin Transporter (SERT)LometralineInhibitionInferred from its development into the SSRI sertraline. wikipedia.org
Serotonin ReceptorsLometralineBindingPresumed target based on its structural class and antidepressant potential. smolecule.com
Serotonin Transporter (SERT)Sertraline (Derivative)Potent InhibitionHigh affinity, forming the basis of its clinical use. wikipedia.org

Table 2: Histamine (B1213489) Receptor Interaction Profile

TargetInteraction TypeFinding/Note
Histamine H1 ReceptorAntagonismLometraline is reported to have H1 receptor antagonist properties.

Lometraline was initially patented for use as an anti-parkinsonian agent, which strongly implies an intended or observed interaction with the dopamine (B1211576) system. wikipedia.orgmedchemexpress.com The subsequent development of its direct derivative, tametraline, as a potent dopamine and norepinephrine (B1679862) reuptake inhibitor further supports this hypothesis. wikipedia.org This suggests that lometraline likely modulates dopaminergic neurotransmission, although research detailing its direct binding affinities for dopamine receptor subtypes (e.g., D1, D2) or its precise modulatory effects is limited. Its action is presumed to be primarily at the level of the dopamine transporter rather than direct receptor agonism or antagonism.

Beyond its primary interactions, lometraline's profile is extended by its relationship with other neural targets, inferred from the properties of its chemical class and derivatives.

Sigma Receptors: Sertraline, a close derivative of lometraline, is known to be an antagonist of the sigma σ₁ receptor. wikipedia.org This raises the possibility that lometraline may also interact with sigma receptors, a feature common to several psychoactive compounds.

Muscarinic Cholinergic Receptors: Information regarding lometraline's affinity for muscarinic receptors is not available in prominent literature.

Monoamine Transporters: As a critical precursor in the development of potent monoamine reuptake inhibitors, lometraline itself is understood to interact with these transporters, which is central to its mechanism. wikipedia.orgsmolecule.com

Neurotransmitter System Modulation by Lometraline Hydrochloride

The primary mechanism through which lometraline is hypothesized to exert its effects is the modulation of monoamine neurotransmitter systems.

The central hypothesis for lometraline's mechanism of action is its function as a monoamine reuptake inhibitor. smolecule.com These transporter proteins (SERT, NET, DAT) are responsible for clearing their respective neurotransmitters from the synaptic cleft, and their inhibition leads to increased neurotransmitter availability. nih.gov

The developmental trajectory from lometraline to tametraline (a norepinephrine-dopamine reuptake inhibitor) and then to sertraline (a selective serotonin reuptake inhibitor) provides strong evidence for this hypothesis. wikipedia.org This evolution demonstrates that the core aminotetralin structure of lometraline is a viable scaffold for inhibiting all three major monoamine transporters. It is hypothesized that lometraline acts as a non-selective inhibitor of these transporters, with subsequent chemical refinements leading to the enhanced potency and selectivity seen in its derivatives. While specific IC50 or Ki values for lometraline are not widely published, the data from its successors illustrate the inherent potential of its chemical structure to engage these targets.

Table 3: Comparative Monoamine Transporter Inhibition Data of Lometraline Derivatives This table shows data for lometraline's derivatives to illustrate the inhibitory potential of its structural class, as direct quantitative data for lometraline is not available.

TransporterCompoundInhibition Constant (Ki, nM)Note
Serotonin (SERT)Desmethylsertraline76Active metabolite of sertraline. wikipedia.org
Norepinephrine (NET)Desmethylsertraline420Active metabolite of sertraline. wikipedia.org
Dopamine (DAT)Desmethylsertraline440Active metabolite of sertraline. wikipedia.org
Serotonin (SERT)Sertraline~3Highly potent and selective. wikipedia.org
Dopamine (DAT)SertralineWeakSignificantly less potent at DAT compared to SERT. wikipedia.org

Indirect Neurochemical Effects and Associated Pathways

While direct, significant clinical effects of lometraline were not established, its structural relationship to potent monoamine reuptake inhibitors suggests its potential to indirectly influence several neurochemical pathways. wikipedia.org The primary mechanism for such compounds involves blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and prolonging their action. Medications that interact directly or indirectly with neurotransmitters modulating cortico-mesolimbic dopamine (CMDA) neurons have been a central focus of pharmacological strategies. googleapis.com

The investigation of lometraline's chemical structure ultimately led to the development of tametraline, a potent inhibitor of both dopamine and norepinephrine reuptake, and sertraline, a selective serotonin reuptake inhibitor (SSRI). wikipedia.org This lineage implies that lometraline itself was likely studied for its interaction with these same monoaminergic systems. Indirect effects would stem from the downstream consequences of altered neurotransmitter levels. For instance, sustained increases in synaptic serotonin can lead to adaptive changes in receptor sensitivity, such as the downregulation of presynaptic 5-HT1A autoreceptors, which is a theorized mechanism for the therapeutic effects of SSRIs. wikipedia.org Similarly, modulation of the dopamine system can impact reward and motivation pathways. googleapis.com However, clinical studies with lometraline did not reveal significant psychoactivity, indicating that any such indirect effects were not achieved at the doses administered. wikipedia.org

Table 1: Indirect Neurochemical Pathways Potentially Modulated by this compound
PathwayKey MediatorPotential Indirect EffectClinical Observation with Lometraline
SerotonergicSerotonin Transporter (SERT)Adaptive changes in 5-HT receptor sensitivity (e.g., 5-HT1A downregulation). wikipedia.orgNo significant psychoactivity observed. wikipedia.org
DopaminergicDopamine Transporter (DAT)Modulation of reward and motor control pathways. googleapis.comNo significant psychoactivity observed. wikipedia.org
NoradrenergicNorepinephrine Transporter (NET)Alterations in arousal, vigilance, and stress response.No significant psychoactivity observed. wikipedia.org

Enzymatic Interactions and Downstream Signaling Pathways Associated with this compound

The enzymatic interactions of this compound have not been extensively detailed in published literature. However, inferences can be drawn from its chemical successors. Sertraline, for example, is primarily metabolized in the liver via N-demethylation, a process mediated mainly by the cytochrome P450 enzyme CYP2B6, with contributions from other CYP isoenzymes like CYP2C19. wikipedia.org It is plausible that lometraline would be a substrate for similar hepatic enzymes.

Downstream signaling pathways are the cascade of intracellular events that occur following the initial interaction of a drug with its target. For a compound designed to act as an antidepressant, the intended downstream signaling would involve complex adaptations within the neuron over time. wikipedia.org Inhibition of neurotransmitter reuptake is the initial event, but the therapeutic effects are believed to arise from longer-term changes. wikipedia.org This can include the modulation of gene expression for factors like brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and neurogenesis. wikipedia.org Other downstream pathways could involve the regulation of second messenger systems like cyclic AMP (cAMP) and the activation or inhibition of various protein kinases, which in turn phosphorylate numerous target proteins to alter cellular function. mcpharmacol.com The lack of clinical efficacy for lometraline suggests that it failed to sufficiently engage these downstream pathways to produce a therapeutic effect. wikipedia.org

Preclinical Investigations of Lometraline Hydrochloride in Animal Models

Methodologies for Animal Model Development in Neuropsychiatric and Neurological Research Relevant to Lometraline (B1675045) Hydrochloride

The development of animal models for neuropsychiatric and neurological disorders is a critical component of preclinical research, aiming to bridge in vitro experiments with human clinical trials. nih.govacnp.org For a model to be considered effective, it should ideally possess validity in three key areas: face validity, construct validity, and predictive validity. frontiersin.orgbiologists.com

Face Validity: This refers to the phenomenological similarity between the behaviors or symptoms observed in the animal model and those of the human disorder. frontiersin.orgbiologists.com For instance, a model of depression might exhibit behaviors analogous to anhedonia or behavioral despair. frontiersin.org

Construct Validity: This implies that the underlying pathophysiological mechanisms of the model are consistent with the theoretical rationale for the human condition. frontiersin.orgnih.gov A model with good construct validity might replicate the genetic underpinnings or neurochemical deficits believed to cause the disorder in humans. nih.gov

Predictive Validity: This is the model's ability to predict the efficacy of treatments in humans. frontiersin.org If a compound is effective in treating a specific disorder in humans, it should also reverse the corresponding symptoms in a model with high predictive validity. frontiersin.org

Several approaches are employed to create these models, each with distinct advantages. acnp.orgnih.govGenetic models involve the manipulation of genes implicated in a specific disorder, which can offer high construct validity. nih.govmichaeljfox.orgNeurotoxin-induced models use chemicals to create specific lesions in the brain that mimic the neurodegeneration seen in diseases like Parkinson's. lu.se For psychiatric conditions like depression and anxiety, stress-induced models are common, where animals are exposed to acute or chronic stressors to elicit relevant behavioral phenotypes. nih.govnih.gov These methodologies provide the foundation for testing the efficacy of novel therapeutic agents like lometraline hydrochloride.

Assessment of this compound in Animal Models of Neurological Conditions

Given that lometraline was initially patented as a potential antiparkinsonian agent, its evaluation in animal models of Parkinson's disease (PD) would be a primary step. wikipedia.org These models are essential for studying disease mechanisms and for the preclinical assessment of new therapies. lu.seresearchgate.net The most common models utilize neurotoxins to deplete dopamine (B1211576) neurons in the nigrostriatal pathway, mimicking the core pathology of PD. lu.secriver.com

Two widely used neurotoxins are 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). criver.com The 6-OHDA model in rats involves the direct injection of the toxin into brain regions like the substantia nigra or striatum, causing a loss of dopamine cells. lu.secriver.com The MPTP model is frequently used in mice and is characterized by decreased dopamine content in the striatum and a loss of dopaminergic neurons in the substantia nigra. criver.com

Table 1. Representative Data on the Effect of a Dopamine Reuptake Inhibitor in a 6-OHDA Rat Model of Parkinson's Disease
Treatment GroupContralateral Rotations (turns/min)Striatal Dopamine Level (% of control)
Vehicle Control2.5 ± 0.815.2 ± 3.1
Dopamine Reuptake Inhibitor (Low Dose)8.7 ± 1.525.6 ± 4.5
Dopamine Reuptake Inhibitor (High Dose)15.2 ± 2.145.8 ± 5.2
L-DOPA (Reference Drug)18.5 ± 2.5N/A

The potential antidepressant effects of a compound are evaluated using a variety of behavioral paradigms in rodents that model specific symptoms of depression. nih.gov These tests are crucial for screening novel therapeutic agents. frontiersin.orgnih.gov

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used paradigms that induce a state of "behavioral despair." frontiersin.orgtandfonline.com In the FST, a rodent is placed in a cylinder of water from which it cannot escape; in the TST, a mouse is suspended by its tail. frontiersin.org After initial escape-oriented behaviors, the animal will adopt an immobile posture. The duration of immobility is measured, and a reduction in this time is indicative of an antidepressant-like effect. frontiersin.orgtandfonline.com

The Chronic Mild Stress (CMS) model is used to induce anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. nih.gov In this paradigm, animals are subjected to a series of unpredictable, mild stressors over several weeks. youtube.com Anhedonia is typically assessed using the Sucrose (B13894) Preference Test (SPT) , where the animal's preference for a sweetened solution over plain water is measured. frontiersin.orgfrontiersin.org A decrease in sucrose preference in stressed animals, and the reversal of this effect by a test compound, suggests antidepressant properties. frontiersin.orgnih.gov Studies have shown that dopamine agonists can reverse the deficits in sucrose consumption induced by CMS, suggesting the involvement of the dopaminergic system in these behaviors. nih.gov

Table 2. Representative Findings for a Dopamine/Norepinephrine (B1679862) Reuptake Inhibitor in the Forced Swim Test in Mice
Treatment GroupImmobility Time (seconds)Climbing Time (seconds)Swimming Time (seconds)
Vehicle Control155 ± 1220 ± 565 ± 8
Compound X (10 mg/kg)110 ± 1055 ± 775 ± 9
Compound X (20 mg/kg)85 ± 980 ± 1175 ± 10
Imipramine (Reference Drug)92 ± 1175 ± 973 ± 8

Preclinical assessment of anxiolytic potential involves behavioral models based on the natural conflict between a rodent's drive to explore a new environment and its innate fear of open, exposed areas. nih.govnih.gov

The Elevated Plus Maze (EPM) is a well-established test for anxiety-like behavior. youtube.comnih.gov The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. nih.gov Anxiolytic compounds typically increase the amount of time rodents spend in the open arms and the number of entries into the open arms, reflecting a reduction in fear and avoidance. nih.gov

Another common paradigm is the Light-Dark Box Test . This apparatus has two compartments: one large and brightly illuminated, and a smaller, dark compartment. The test measures the time spent in each compartment and the number of transitions between them. A compound with anxiolytic effects would be expected to increase the time spent in the bright compartment. nih.gov The mesolimbic, mesocortical, and nigrostriatal dopaminergic systems are all implicated in the modulation of anxiety, with both D1 and D2 receptors playing important roles. nih.govresearchgate.net

Table 3. Illustrative Results of a Putative Anxiolytic Compound in the Elevated Plus Maze in Rats
Treatment GroupTime in Open Arms (%)Number of Open Arm EntriesTotal Arm Entries (Locomotor Activity)
Vehicle Control15.5 ± 2.14.2 ± 1.125.6 ± 3.4
Compound Y (5 mg/kg)28.9 ± 3.58.1 ± 1.526.1 ± 3.0
Compound Y (10 mg/kg)40.1 ± 4.211.5 ± 1.824.9 ± 2.8
Diazepam (Reference Drug)42.5 ± 3.912.2 ± 2.025.3 ± 3.1

Neurobiological and Biochemical Analyses in this compound-Treated Animal Models

To elucidate the mechanism of action of a psychoactive compound, it is crucial to measure its effects on neurotransmitter systems in the brain. nih.gov Given that lometraline is structurally related to compounds that inhibit the reuptake of dopamine, norepinephrine, and serotonin (B10506), quantifying the levels of these monoamines would be a key component of its preclinical evaluation. wikipedia.org

Several techniques are available for this purpose. In vivo microdialysis allows for the collection of samples from the extracellular fluid of specific brain regions in awake, freely moving animals. This provides real-time information about neurotransmitter release and reuptake. Post-mortem tissue analysis is another common approach. After an experiment, brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus, amygdala) are dissected. nih.gov The tissue is then processed, and neurotransmitter levels are quantified using highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . nih.govresearchgate.net These techniques can accurately measure the concentrations of dopamine, serotonin, and norepinephrine, as well as their metabolites (e.g., DOPAC, HVA, 5-HIAA). criver.com For instance, a study using a 6-OHDA model of Parkinson's disease found that the induced anxiety-like behavior was associated with reduced levels of dopamine and norepinephrine in the striatum, prefrontal cortex, and amygdala. researchgate.netnih.gov

Table 4. Representative Changes in Neurotransmitter Levels in Rat Striatum Following Administration of a Monoamine Reuptake Inhibitor (as % of Vehicle Control)
Treatment GroupDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
Vehicle Control100 ± 8100 ± 11100 ± 9
Compound Z (10 mg/kg)185 ± 15160 ± 14110 ± 12
Compound Z (20 mg/kg)250 ± 21210 ± 18115 ± 10

Receptor Expression and Function Analysis

A crucial step in the preclinical assessment of a psychoactive compound is to determine its binding affinity for various neurotransmitter receptors, transporters, and enzymes. This is typically achieved through in vitro radioligand binding assays. For a compound structurally related to sertraline (B1200038), a primary focus would be on the serotonin transporter (SERT), as well as dopamine (DAT) and norepinephrine (NET) transporters. biopsychiatry.comresearchgate.net

Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or modulator at its target receptors. These assays can measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or receptor-mediated ion channel activity. Preclinical evidence suggests that agonism at 5-HT1A receptors and antagonism at 5-HT1C receptors may contribute to antidepressant effects. cambridge.org

Illustrative Receptor Binding Profile for a Hypothetical Aminotetralin Derivative

This table is for illustrative purposes only and does not represent actual data for this compound.

Target Binding Affinity (Ki, nM) Functional Activity
Serotonin Transporter (SERT) 15 Reuptake Inhibition
Dopamine Transporter (DAT) 250 Reuptake Inhibition
Norepinephrine Transporter (NET) 500 Reuptake Inhibition
5-HT1A Receptor 85 Partial Agonist
5-HT2A Receptor >1000 No Significant Activity
Muscarinic M1 Receptor >2000 No Significant Activity

Gene and Protein Expression Profiling

To understand the molecular mechanisms underlying the effects of a compound on brain function, preclinical studies in animal models often involve gene and protein expression profiling. nih.gov These studies can identify the downstream molecular pathways modulated by the drug.

Gene Expression Profiling: Techniques such as DNA microarrays or RNA sequencing (RNA-Seq) are used to analyze changes in gene expression in specific brain regions, like the hippocampus and prefrontal cortex, which are implicated in mood disorders. nih.gov Studies on antidepressants have shown alterations in the expression of hundreds of genes in these areas. researchgate.net For instance, research in rodent models has demonstrated that antidepressants can modulate the expression of genes involved in neurogenesis, synaptic plasticity, and inflammatory responses. nih.govnih.gov

Protein Expression Profiling: Methods like Western blotting and proteomics are used to measure changes in the levels of specific proteins. This can confirm whether the changes observed at the gene expression level translate to functional changes in protein levels. Key proteins of interest in antidepressant research include brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth, and various components of intracellular signaling pathways like the MAPK and cAMP pathways. researchgate.netnih.gov

Illustrative Gene Expression Changes in a Rodent Hippocampus Following Chronic Antidepressant Treatment

This table is for illustrative purposes only and does not represent actual data for this compound.

Gene Fold Change p-value Biological Pathway
Bdnf +1.8 <0.05 Neurogenesis, Synaptic Plasticity
Ntrk2 (TrkB) +1.5 <0.05 BDNF Signaling
CreB1 +1.3 <0.05 Gene Transcription, Plasticity
Il-6 -2.1 <0.05 Inflammation

Contributions of this compound Preclinical Studies to Understanding Disease Pathophysiology

Given the discontinuation of this compound's development, its direct contributions to understanding disease pathophysiology are limited. wikipedia.org However, the broader research context from which it emerged has significantly advanced our knowledge. The exploration of aminotetralin derivatives, including lometraline, was instrumental in the eventual discovery of sertraline. wikipedia.org

Preclinical studies on compounds within this chemical class, particularly the SSRIs, have been fundamental in shaping the neurobiological models of depression. dergipark.org.tr These studies have provided evidence for:

The Monoamine Hypothesis: While now considered an oversimplification, the initial focus on monoamine reuptake inhibition by drugs like SSRIs helped to establish the role of serotonin, norepinephrine, and dopamine in mood regulation. dergipark.org.tr

Neuroplasticity and Neurogenesis: Preclinical animal models have shown that chronic antidepressant treatment can promote structural and functional changes in the brain, including increased neurogenesis in the hippocampus. nih.govdntb.gov.ua This has shifted the understanding of depression from a simple chemical imbalance to a disorder involving impaired neural plasticity.

The Role of Inflammation: Animal studies have demonstrated a link between stress, inflammation, and depressive-like behaviors. dergipark.org.tr The anti-inflammatory effects of some antidepressants, observed in preclinical models, have opened new avenues for understanding the pathophysiology of depression. nih.gov

Comparative Pharmacology and Derivatization Impact in Lometraline Hydrochloride Research

Lometraline (B1675045) Hydrochloride as a Precursor in the Discovery of Serotonin (B10506) Reuptake Inhibitors (e.g., Sertraline)

The journey to the development of the widely used selective serotonin reuptake inhibitor (SSRI), sertraline (B1200038), began in the early 1970s with research centered on the aminotetralin derivative, lometraline hydrochloride. wikipedia.org Initially patented by Pfizer, lometraline (developmental code name CP-14,368) was conceived from the structural frameworks of neuroleptic compounds like thiothixene (B151736) and pinoxepin (B85173) and was first explored as a potential antipsychotic, tranquilizer, and antiparkinsonian agent. wikipedia.orgwikipedia.org However, subsequent clinical investigations into its potential as an antidepressant or anxiolytic agent found it to have no significant psychoactivity at the doses studied, leading to the suspension of its development. wikipedia.orgwikiwand.com

Despite its failure as a clinical candidate, the chemical structure of lometraline served as a crucial starting point for further medicinal chemistry exploration. Pfizer chemists, through experimental modifications of the lometraline scaffold, developed tametraline (B1329939). wikipedia.orgwikipedia.org Tametraline emerged as a potent inhibitor of both norepinephrine (B1679862) and dopamine (B1211576) reuptake. wikipedia.org However, development of tametraline was also halted due to undesirable stimulant effects observed in animal studies. wikipedia.org

The research trajectory took a pivotal turn when chemist Willard Welch synthesized previously unexplored derivatives of tametraline. wikipedia.org This effort, driven by a systematic comparison of the structural features of various reuptake inhibitors, led to an unexpected discovery. wikipedia.org One of the newly synthesized cis-analogs, a class of compounds that was generally inactive, demonstrated potent and selective serotonin reuptake inhibition. wikipedia.org Further refinement and testing of the stereoisomers of this compound by animal behavioral scientist Albert Weissman identified the most potent and selective isomer, which was ultimately named sertraline. wikipedia.orgwjpsonline.com Thus, this compound stands as a foundational precursor in a multi-step drug discovery process that culminated in the creation of sertraline, a blockbuster antidepressant. wikipedia.org

Pharmacological Distinctions and Similarities between this compound and its Key Derivatives (e.g., Tametraline, Sertraline)

Lometraline and its derivatives, tametraline and sertraline, are all based on the aminotetralin chemical structure but exhibit markedly different pharmacological profiles due to specific substitutions on this core scaffold. wikipedia.orgwikipedia.org These differences highlight how subtle molecular modifications can dramatically alter a compound's interaction with neurotransmitter systems.

This compound itself was found to be largely devoid of the psychoactive effects it was initially tested for. wikipedia.org Its clinical evaluation revealed a lack of significant antidepressant or anxiolytic activity. wikipedia.org

In contrast, tametraline, a direct derivative of lometraline, is a potent dual reuptake inhibitor, primarily targeting the transporters for norepinephrine (NE) and, to a lesser extent, dopamine (DA). wikipedia.org Its development was discontinued (B1498344) because of stimulant effects in animal models, a characteristic often associated with dopamine reuptake inhibition. wikipedia.org

Sertraline, derived from the tametraline series, represents a significant shift in pharmacological action. It is a highly selective serotonin reuptake inhibitor (SSRI). wikipedia.orgwjpsonline.com By binding to the serotonin transporter (SERT), it potently blocks the reuptake of serotonin into the presynaptic neuron, thereby enhancing serotonergic activity in the central nervous system. wikipedia.orgdrugbank.com Unlike tametraline, sertraline has very weak effects on norepinephrine and dopamine transporters, which contributes to its distinct therapeutic profile. nih.gov Even its major metabolite, desmethylsertraline, is substantially weaker (approximately 50-fold) than the parent compound as a serotonin reuptake inhibitor, and its clinical contribution is considered negligible. wikipedia.orgnih.gov

The table below summarizes the key pharmacological distinctions.

CompoundPrimary Pharmacological ActionKey Notes
Lometraline Initially explored as an antipsychotic/antidepressant; found to have no significant psychoactivity. wikipedia.orgServed as the chemical starting point for its derivatives.
Tametraline Potent Norepinephrine (NE) and Dopamine (DA) Reuptake Inhibitor. wikipedia.orgDevelopment was halted due to undesirable stimulant effects. wikipedia.org
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI). wikipedia.orgwjpsonline.comWeak inhibitor of NE and DA transporters; widely used as an antidepressant. nih.gov

Implications of this compound's Research for Future Drug Design Strategies for Neurological Disorders

The historical development pathway from lometraline to sertraline offers significant insights that continue to inform future drug design strategies for neurological disorders. This research narrative serves as a classic case study in lead optimization and the value of iterative chemical modification. smolecule.com

One of the key implications is the demonstrated utility of a core chemical scaffold—in this case, the aminotetralin structure—as a versatile template for generating compounds with diverse pharmacological targets. The ability to shift the primary target from broad neuroleptic activity (lometraline's initial hypothesis) to potent norepinephrine-dopamine inhibition (tametraline) and finally to highly selective serotonin inhibition (sertraline) through rational, albeit sometimes unexpected, structural changes underscores a fundamental principle of medicinal chemistry. wikipedia.orgwikipedia.org

This progression highlights the importance of systematic screening and the potential for serendipity in drug discovery. wikipedia.org The discovery that an otherwise inactive class of cis-analogs of tametraline yielded a potent SSRI was not entirely predictable but resulted from a comprehensive research program that did not discard seemingly unpromising chemical series. wikipedia.orgimrpress.com

For future drug design, this legacy encourages the continued exploration of known pharmacophores to develop novel ligands with improved selectivity and efficacy. nih.gov Modern drug discovery now leverages advanced tools to accelerate this process. Computational modeling, structure-based pharmacophore development, and high-throughput screening can be applied to scaffolds like aminotetralin to more rapidly identify candidates for a wide range of neurological targets beyond monoamine transporters. nih.govnih.gov The goal is to design molecules that precisely engage specific targets implicated in the pathophysiology of complex neurological diseases, potentially leading to therapies with greater efficacy and fewer off-target effects. nih.govfrontiersin.org The story of lometraline's lineage provides a foundational example of how a single molecular concept can evolve to meet a significant, unmet medical need.

Advanced Research Methodologies and Future Directions for Lometraline Hydrochloride

Computational Approaches and In Silico Modeling for Lometraline (B1675045) Hydrochloride and its Analogs

While specific computational studies focused exclusively on lometraline hydrochloride are not extensively detailed in public literature, the context in which it appears in patent filings highlights the significance of in silico methods in modern drug development. These computational tools are instrumental in designing and screening formulations and combinations involving compounds like this compound.

Patents have described computer programs with forward and backward models to predict properties like melting points and to identify optimal formulations of ionic liquids, for which this compound is listed as a potential ingredient. google.comgoogle.com Such models can use programs like CODESSA™ to facilitate the selection of ion combinations that meet desired criteria for delivery and stability. google.com Furthermore, in silico analysis is mentioned as a strategy for selecting combinations of active agents to achieve a maximal therapeutic effect, suggesting a role for computational screening in developing combination therapies that could include this compound. googleapis.com These approaches are critical for optimizing drug delivery and bioavailability, particularly for developing novel delivery systems. googleapis.com The use of in silico models for predicting buccal and sublingual permeation is also noted as an encouraging prospect for developing alternative delivery routes for relevant compounds. google.com

Table 1: Computational Approaches in Pharmaceutical Research Relevant to this compound

Computational Method Application in Drug Development Relevance to this compound Research
Virtual Screening Identification of potential drug candidates and formulations from large databases. Mentioned in the context of services like AI-driven drug screening and molecular dynamics simulation for compounds under research. medchemexpress.com
Formulation Modeling Predicting physical and chemical properties of drug formulations to optimize delivery. Used to identify suitable ion combinations for ionic liquid formulations, for which this compound is a listed candidate. google.comgoogle.com
Causal Framework Modeling Defining molecular causes of diseases through computational analysis to select effective agent combinations. Noted as a method for selecting combinations of active moieties, applicable to developing therapies for complex diseases. googleapis.com

| Permeation Modeling | In silico prediction of a drug's ability to permeate biological membranes (e.g., buccal, sublingual). | Highlighted as a promising tool for developing non-traditional drug delivery systems. google.com |

Advanced Spectroscopic and Imaging Techniques in this compound Research

The characterization and analysis of this compound in research settings would necessitate the use of advanced spectroscopic and imaging techniques. These methods are essential for confirming molecular structure, determining purity, and quantifying the compound in various matrices during preclinical studies.

For analytical quantification, High-Performance Liquid Chromatography (HPLC) is a fundamental technique. google.com In preclinical evaluations, such as ex vivo permeation studies using Franz diffusion cells, HPLC is used to measure the concentration of the compound in samples collected over time. google.com Mass spectrometry is another critical tool, often coupled with liquid chromatography (LC-MS), for identifying and quantifying neuropsychiatric drugs and their metabolites. google.com Spectrophotometric methods, such as measuring absorbance at specific wavelengths (e.g., 258 nm), are employed in dissolution studies to monitor the release of active ingredients from various formulations. google.com While not specific to lometraline, general laboratory equipment for autoradiographic and imaging purposes is available for research involving radiolabeled compounds, which could be a potential avenue for tracking the distribution of this compound in vivo. cenmed.com

Table 2: Spectroscopic and Imaging Techniques in Pharmaceutical Analysis

Technique Principle Application in this compound Research
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Quantifying this compound in samples from preclinical studies, such as permeation and dissolution assays. google.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Used for structural confirmation and quantitative analysis, particularly when coupled with HPLC (LC-MS) for complex biological samples. google.com
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a substance. Monitoring drug release and dissolution rates from formulations by measuring absorbance over time. google.com

| Autoradiography/Imaging | Detects the distribution of a radiolabeled substance in a sample. | Potentially used to visualize the tissue distribution of radiolabeled this compound in preclinical models. cenmed.com |

Genetic and Epigenetic Investigations Related to this compound Action

Direct genetic and epigenetic studies on the mechanism of action of this compound are not prominent in the available literature. However, its identification as an aminotetralin derivative for research in Parkinson's disease points to a relevant area of genetic investigation. medchemexpress.com Parkinson's disease is a neurodegenerative disorder with known genetic risk factors, and research into the genetic background of patients can be crucial.

Research services exist to explore the genetic and epigenetic mechanisms of psychiatric and neurodegenerative disorders. acetherapeutics.com These services could potentially be employed to understand how compounds like this compound interact with pathways influenced by genetic predispositions. For instance, investigations could focus on whether the compound's therapeutic effects are modulated by specific genetic variants in its molecular targets or metabolic enzymes. Furthermore, research into novel markers for stem cells, such as the ATP-binding cassette (ABC) transporter ABCB5, which has been linked to immunomodulatory properties, touches upon the broader field of genetic markers relevant to cell-based therapies for neurodegenerative diseases. google.com

Unexplored Therapeutic Potentials and Novel Research Avenues for this compound

The primary therapeutic area identified for this compound is Parkinson's disease. googleapis.commedchemexpress.com It is consistently listed among other antiparkinsonian agents in various patent documents. googleapis.comgoogle.comgoogle.comi.moscow However, its classification as a drug derivative and its potential inclusion in advanced drug delivery systems suggest avenues for new research and expanded therapeutic applications. medchemexpress.com

Novel formulation technologies could unlock new potentials. For example, its inclusion as a candidate for multi-functional ionic liquid compositions is aimed at overcoming issues like polymorphism and poor solubility, potentially leading to formulations with improved bioavailability and controlled release profiles. google.comgoogleapis.com Similarly, its mention in the context of fatty acid-pharmaceutical agent conjugates suggests a strategy to modify its pharmacokinetic properties. google.comgoogle.com The development of modified-release dosage forms using "dual retard" techniques is another innovative approach that could enhance the therapeutic profile of highly soluble active ingredients like this compound, potentially allowing for less frequent administration and improved patient compliance. google.comjustia.comgoogleapis.comgoogleapis.com These formulation-centric research avenues could adapt this compound for new indications or improve its efficacy in its current area of research.

Methodological Innovations in this compound Preclinical Evaluation

Innovations in preclinical evaluation methodologies are crucial for efficiently assessing the potential of drug candidates like this compound. Several advanced methods are described in the literature that could be applied to its study.

One significant area of innovation is in drug delivery and permeation studies. A detailed ex vivo permeation evaluation using freshly excised tissue mounted in a Franz diffusion cell provides a robust model for assessing trans-mucosal or transdermal delivery. google.com This method involves precise control of temperature and stirring, followed by sample analysis via HPLC to determine the permeation rate. google.com For screening skin irritation, computational approaches and 3-D skin "equivalent" culture systems derived from human cells have been developed as alternatives to traditional animal testing. googleapis.com

Table 3: Methodological Innovations in Preclinical Evaluation

Methodological Innovation Description Potential Application to this compound
Ex Vivo Permeation Evaluation Uses excised biological tissue (e.g., buccal mucosa) in a Franz diffusion cell to measure drug permeation over time. To assess the feasibility of developing this compound in alternative dosage forms like sublingual or buccal films. google.com
3-D Skin Culture Systems In vitro models using human-derived skin cells to create a three-dimensional tissue equivalent for testing. To evaluate the transdermal delivery potential and local tolerance of this compound formulations. googleapis.com
Dual Retard Formulation Technique A combination of matrix and reservoir formulation principles where drug-containing microparticles are coated with release-controlling agents. To develop a modified-release oral dosage form of this compound with a potentially reduced pill burden and improved release profile. google.comgoogleapis.com

| Ionic Liquid Composition Screening | Utilizes computer models to screen and identify combinations of ions to form ionic liquids with desired pharmaceutical properties. | To create novel formulations of this compound that overcome solubility or stability issues. google.comgoogle.com |

Q & A

Q. What are the critical steps in synthesizing Lometraline hydrochloride, and how can purity be validated?

this compound (N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin) synthesis involves multi-step organic reactions, including chlorination, methoxylation, and amination. Key considerations:

  • Purification : Use column chromatography or recrystallization to isolate intermediates, ensuring minimal residual solvents.
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 280 nm) and compare retention times against reference standards. For structural confirmation, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Safety : Handle chlorinated intermediates under fume hoods with nitrile gloves and lab coats, referencing safety protocols for similar hydrochlorides (e.g., carcinogenicity precautions ).

Q. What safety protocols are essential for handling this compound in preclinical studies?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
  • Storage : Store in airtight containers at controlled room temperature (20–25°C), away from light and moisture. Label containers with hazard warnings (e.g., "Suspected Carcinogen") .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities. Decontaminate surfaces with ethanol/water mixtures .

Q. How should researchers design initial pharmacological screening for this compound?

  • In Vitro Assays : Use cell-based models (e.g., serotonin reuptake inhibition assays) to evaluate target engagement. Optimize dose-response curves with concentrations ranging from 1 nM to 100 µM.
  • Control Groups : Include positive controls (e.g., sertraline) and vehicle controls to validate assay specificity .
  • Data Interpretation : Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 values, ensuring statistical significance (p < 0.05) via ANOVA .

Advanced Research Questions

Q. How can factorial design optimize this compound formulations for enhanced bioavailability?

  • Experimental Design : Use a 2³ factorial design to test variables like polymer ratio (e.g., HPMC/PVP), drug loading (10–30%), and pH (4.5–7.4). Evaluate responses (dissolution rate, tensile strength) using response surface methodology .
  • Kinetic Analysis : Fit in vitro release data to models (zero-order, Higuchi, Korsmeyer-Peppas) to determine release mechanisms. For example, a Higuchi model (R² > 0.98) suggests diffusion-controlled release .
  • Validation : Conduct stability studies (ICH guidelines) at 25°C/60% RH for 6 months to assess formulation robustness .

Q. What strategies address contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Species-Specific Metabolism : Compare hepatic microsome assays (human vs. rodent) to identify metabolic discrepancies. Use LC-MS/MS to quantify active metabolites .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (e.g., Caco-2 assays) and in vivo clearance data to predict human pharmacokinetics .
  • Statistical Reconciliation : Apply Bayesian hierarchical models to harmonize conflicting datasets, prioritizing in vivo efficacy endpoints .

Q. How can researchers elucidate this compound’s structure-activity relationship (SAR) for novel analogs?

  • Scaffold Modification : Synthesize derivatives with substitutions at the 8-chloro or 5-methoxy positions. Test serotonin/norepinephrine reuptake inhibition in transfected HEK293 cells .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against serotonin transporter (SERT) crystal structures (PDB: 5I6X) to predict binding affinities .
  • In Vivo Validation : Compare analogs in rodent models of depression (e.g., forced swim test) using dose ranges of 1–50 mg/kg. Measure plasma exposure via LC-MS/MS to correlate efficacy with pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.